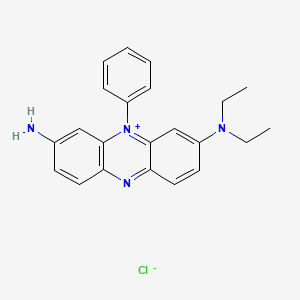

![molecular formula C9H10F3N B1363397 (R)-1-[4-(三氟甲基)苯基]乙胺 CAS No. 578027-35-7](/img/structure/B1363397.png)

(R)-1-[4-(三氟甲基)苯基]乙胺

描述

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” is an active pharmaceutical intermediate . It has gained attention in the scientific community due to its potential applications in drug development and medicinal chemistry.

Synthesis Analysis

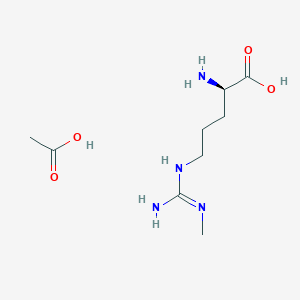

The asymmetric synthesis of “®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has been achieved using a ω-transaminase derived from Vitreoscilla stercoraria DSM 513 (VsTA), which was heterologously expressed in recombinant E. coli cells . The VsTA was used to reduce 4′-(trifluoromethyl)acetophenone (TAP) to “(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine” ((S)-TPE), a pharmaceutical intermediate of chiral amine .Molecular Structure Analysis

The molecular formula of “®-1-[4-(Trifluoromethyl)phenyl]ethylamine” is C9H10F3N . Its average mass is 189.178 Da and its monoisotopic mass is 189.076538 Da .Chemical Reactions Analysis

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has been shown to undergo nucleophilic substitution reactions with electrophiles. The optimum reaction pH was investigated by measuring ω-TA activity in different buffer solutions .Physical And Chemical Properties Analysis

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has a molecular weight of 189.18 g/mol . It is slightly soluble in water .科学研究应用

对映体的分离:(R)-1-[4-(三氟甲基)苯基]乙胺已被用于通过对映异构盐形成在工业规模上分离菊酯酸。这种方法在获取特定对映体方面取得了高效率和纯度,这在各种化学过程中是重要的(Pallavicini et al., 2003)。

药物中间体合成:该化合物已被用作合成新苯基氨基甲酸酯药物的关键中间体。通过使用特定酸作为分离剂的对映异构方法获得了对映纯形式(Sakai et al., 1993)。

钙感受受体应用:已研究其作为钙感受受体激动剂的作用,激活甲状旁腺中的钙感受受体(CaR)。这对于治疗甲状旁腺功能亢进和了解血管张力调节尤为重要(Thakore & Ho, 2011)。

对映异构复合物形成:研究还集中在(R)-1-[4-(三氟甲基)苯基]乙胺与其他化学试剂(如甲基苯甲酰甲酸酯)在特定表面(如Pt(111))上形成对映异构复合物。这些研究有助于理解络合模式和分子相互作用(Goubert & McBreen, 2014)。

电子亏损系统中的取代基效应:已进行研究以了解在1-芳基-1-(三氟甲基)乙基阳离子等高度电子亏损系统中的取代基效应。这有助于理解复杂化学环境中的分子稳定性和反应(Mishima et al., 1996)。

抗抑郁活性:该化合物已在合成潜在抗抑郁活性衍生物的背景下进行研究。这涉及理解神经递质摄取抑制并在啮齿模型中进行测试(Yardley et al., 1990)。

手性甲基丙烯酰胺的合成:它已被用于通过微波辐射在无溶剂介质中合成手性(R)-N-(1-苯基乙基)-甲基丙烯酰胺。这个过程展示了对特定化学反应更高的选择性和有效性(Iannelli et al., 2005)。

对映选择性酶促酰化:该化合物已被用于对映选择性酶促酰化过程。这对于制备对映纯药用成分和理解酶促反应机制至关重要(Gill et al., 2007)。

作用机制

Target of Action

Compounds with similar structures have been known to interact with various biochemical targets, influencing their function .

Mode of Action

The mode of action of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine involves its interaction with its targets, leading to changes in their function. For instance, trifluoromethyl phenyl sulfone, a compound with a similar structure, has been reported to act as a trifluoromethyl radical precursor . It forms electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Biochemical Pathways

The compound’s interaction with its targets could potentially influence various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The compound’s interaction with its targets could potentially lead to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine can be influenced by various environmental factors. For instance, the compound’s interaction with its targets and its subsequent effects can be influenced by factors such as temperature, pH, and the presence of other molecules .

安全和危害

未来方向

The asymmetric reduction of 4-(trifluoromethyl)acetophenone to “®-1-[4-(Trifluoromethyl)phenyl]ethanol” by the recombinant E. coli LXCAR-S154Y as a biocatalyst, based on the use of hydrophilic organic solvent as a cosolvent, has potential in application . Another area of research could explore its potential applications in the synthesis of complex molecules and pharmaceuticals.

属性

IUPAC Name |

(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMZDWPMXGQNBG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356301 | |

| Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

CAS RN |

578027-35-7 | |

| Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

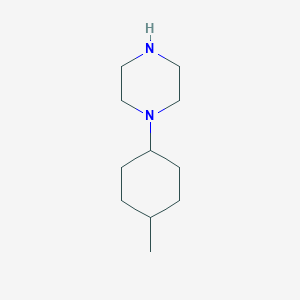

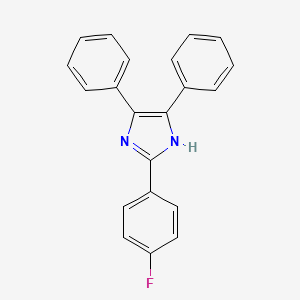

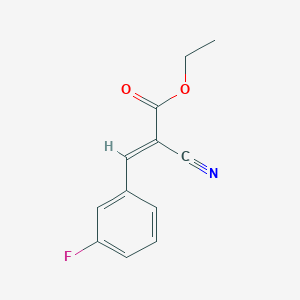

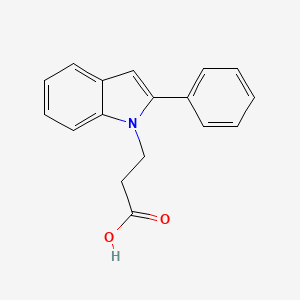

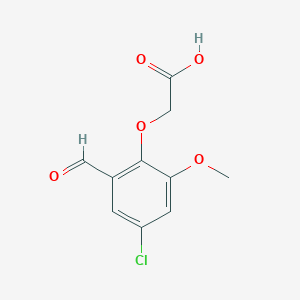

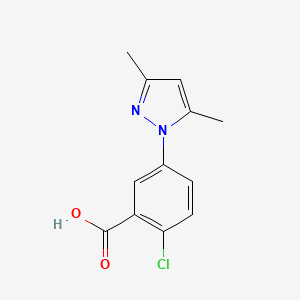

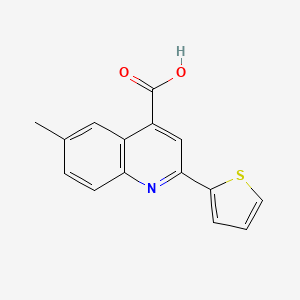

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)